![molecular formula C9H6ClNO2 B1457565 5-Chloroisoquinoline-1,3(2H,4H)-dione CAS No. 1194703-80-4](/img/structure/B1457565.png)
5-Chloroisoquinoline-1,3(2H,4H)-dione
Overview
Description
5-Chloroisoquinoline-1,3(2H,4H)-dione, also known as 5-chloro-1,3-isoquinolinedione, is a heterocyclic compound with a molecular formula of C7H4ClNO2. It is a colorless solid that is soluble in water and alcohol and is widely used in scientific research and laboratory experiments. It is a versatile reagent and has been used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes.
Scientific Research Applications
Thermally Activated Delayed Fluorescent Emitters
- Application : 5-Chloroisoquinoline-1,3(2H,4H)-dione has been applied in the field of organic electronics, particularly as an electron acceptor in thermally activated delayed fluorescent (TADF) emitters. This usage demonstrates its potential in developing high-efficiency red TADF devices (Yun & Lee, 2017).
Medicinal Chemistry
- Application : The scaffold of 5-Chloroisoquinoline-1,3(2H,4H)-dione has been modified for medicinal purposes. It's utilized in creating compounds that could potentially serve as building blocks for medicinal chemistry, demonstrating its versatility in drug design and synthesis (Golushko et al., 2019).
HIV-1 Treatment Research
- Application : This compound has shown promise in HIV treatment research. Its derivatives have been studied for their inhibitory effects on HIV-1 integrase and the ribonuclease H function of HIV-1 reverse transcriptase, showcasing potential as antiviral agents (Billamboz et al., 2011).
Antitumor Activity
- Application : Bis-dibenz[de,h]isoquinoline-1,3-diones, a new series of antitumor agents, include this compound as a key component. These agents, with their unique structure, have shown promising cytotoxicity against various cancer cell lines (Braña et al., 1997).
Cyclin-Dependent Kinase 4 Inhibition
- Application : Derivatives of 5-Chloroisoquinoline-1,3(2H,4H)-dione have been identified as potent and selective inhibitors of cyclin-dependent kinase 4, highlighting their potential as antitumor agents (Tsou et al., 2009).
Synthetic Methods Development
- Application : Recent studies have focused on developing efficient synthetic methods for isoquinoline-1,3(2H,4H)-dione compounds, indicating their growing importance in chemical synthesis (Niu & Xia, 2022).
DNA Gyrase Inhibition
- Application : Another significant application is in developing new antibacterial drugs through DNA gyrase inhibition mechanisms. This role in antibacterial research highlights its potential in addressing microbial resistance (Alagumuthu et al., 2018).
DNA Topoisomerase II Inhibition
- Application : The compound has been studied for its cytotoxicity and DNA topoisomerase II inhibitory activity, further emphasizing its potential in cancer research (Kim et al., 2007).
Hepatitis B Virus Research
- Application : It has also been explored for blocking Hepatitis B virus replication through inhibition of the viral ribonuclease H activity. This application demonstrates its potential in antiviral drug development (Cai et al., 2014).
properties
IUPAC Name |
5-chloro-4H-isoquinoline-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c10-7-3-1-2-5-6(7)4-8(12)11-9(5)13/h1-3H,4H2,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYBEFVSZFSRDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2Cl)C(=O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloroisoquinoline-1,3(2H,4H)-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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